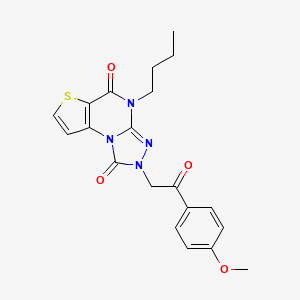![molecular formula C21H21N5O4 B2817780 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-38-4](/img/structure/B2817780.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Antimicrobial Evaluation : Novel derivatives involving a similar urea structure have been synthesized and characterized for their potential antimicrobial properties. These compounds, including variants of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) urea, are prepared through complex condensation reactions and are evaluated for their antimicrobial effectiveness (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Biological Evaluation in Cancer Research
- Anticancer Agents : Compounds with a similar urea framework have been designed and synthesized for evaluation as anticancer agents. These derivatives demonstrate significant antiproliferative effects on various cancer cell lines, highlighting their potential in cancer treatment (Feng et al., 2020).
Phytochemical Research
- Phytochemical Isolation and Activity : Research involving similar dihydrobenzo[b][1,4]dioxin structures has led to the isolation of new phenolic compounds from plant sources. These compounds have shown significant activities in radical scavenging reactions, indicating their potential for antioxidant applications (Uddin et al., 2013).
Enzyme Inhibition and Pharmaceutical Applications
Enzyme Inhibition and Antimicrobial Activity : Similar urea derivatives have been synthesized and evaluated for various biological activities, including enzyme inhibition and antimicrobial effects. These compounds have been characterized and show promise in pharmaceutical applications (Kumar et al., 2013).
Novel Inhibitors and Biological Activity : Studies on isatin 1,2,3-triazoles, which are structurally related, have identified potent inhibitors against caspase-3, a crucial enzyme in apoptosis. This research contributes to the understanding of enzyme inhibition mechanisms and potential therapeutic applications (Jiang & Hansen, 2011).
Molecular Design and Organic Electronics
- Molecular Design for Organic Electronics : Research into phenanthroimidazole-functionalized molecules with a 2,3-dihydrobenzo[b][1,4]dioxin core has led to promising materials for non-doped blue organic light-emitting devices. These compounds exhibit efficient device performance due to specific molecular design features (Jayabharathi et al., 2018).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-13-22-19(12-20(23-13)28-2)24-14-3-5-15(6-4-14)25-21(27)26-16-7-8-17-18(11-16)30-10-9-29-17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUCJWGCOXBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

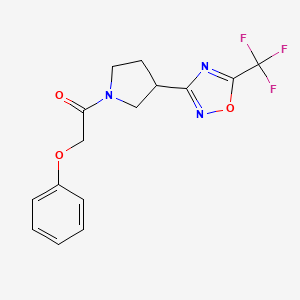
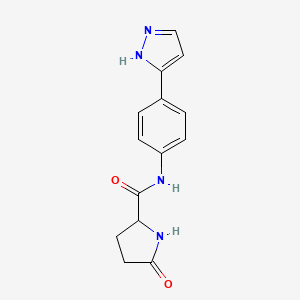
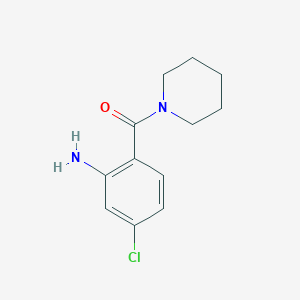
![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)
![3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2817707.png)
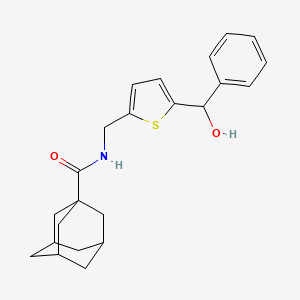
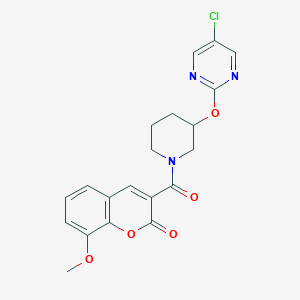
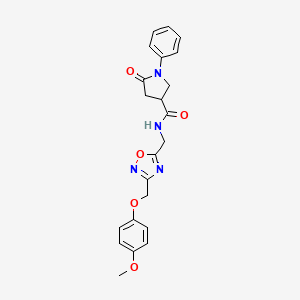

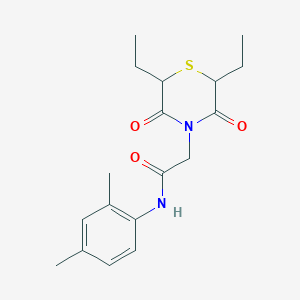


![N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2817717.png)
